molecular formula C12H12N2O3 B13701148 6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL

6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL

Cat. No.: B13701148
M. Wt: 232.23 g/mol
InChI Key: NGFHJRJYWKVOIB-UHFFFAOYSA-N
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Description

6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL is a chemical compound with the molecular formula C12H12N2O3 It is a derivative of carbazole, a tricyclic aromatic compound

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

6-nitro-2,3,4,9-tetrahydro-1H-carbazol-3-ol

InChI

InChI=1S/C12H12N2O3/c15-8-2-4-12-10(6-8)9-5-7(14(16)17)1-3-11(9)13-12/h1,3,5,8,13,15H,2,4,6H2

InChI Key

NGFHJRJYWKVOIB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C3=C(N2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL typically involves the nitration of 2,3,4,9-tetrahydro-1H-carbazol-3-OL. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: Amino derivatives.

    Substitution: Substituted carbazole derivatives.

Scientific Research Applications

6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,9-Tetrahydro-1H-carbazol-3-OL: Lacks the nitro group, resulting in different chemical and biological properties.

    6-Amino-2,3,4,9-tetrahydro-1H-carbazol-3-OL: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

Uniqueness

6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Biological Activity

6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL is a compound of significant interest due to its diverse biological activities. This article consolidates findings from various studies to provide a comprehensive understanding of its biological properties, including anti-prion activity, synthesis methods, and potential therapeutic applications.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₂H₁₂N₂O₃
  • Molecular Weight : 232.2353 g/mol
  • Melting Point : 200-202 °C
  • Appearance : Orange solid

Spectroscopic Data

The compound has been analyzed using various spectroscopic techniques:

TechniqueObservations
1H NMR (DMSO-d6) δ 11.8-11.9 (brs, 1H), δ 8.2-8.3 (s, 1H)
13C NMR (CDCl3) Peaks at 156.5, 134.7, 132.7, etc.
IR (KBr) Absorption bands at 3412 cm⁻¹, 3215 cm⁻¹, etc.
Mass Spectrometry (ESI) m/z = 218 [M+H]+

Anti-Prion Activity

One of the most notable biological activities of this compound is its anti-prion activity. Research indicates that derivatives of this compound exhibit significant efficacy against transmissible spongiform encephalopathies (TSEs). In a study evaluating various derivatives for their anti-prion properties:

  • The compound demonstrated enhanced activity in TSE-infected cells.
  • Structural modifications at the N-propyl group were essential for maintaining anti-prion activity.

The most potent derivatives showed up to eight times the efficacy of the original lead compound in inhibiting prion propagation .

Antimicrobial Activity

This compound has also been assessed for antimicrobial properties. It has shown promising results against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 µM
Enterococcus spp.62.5 - 125 µM

The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production .

Synthesis Methods

The synthesis of 6-nitro derivatives typically involves multi-step chemical reactions. A novel method reported in the literature utilizes aqueous sulfuric acid as a catalyst for synthesizing substituted tetrahydrocarbazoles efficiently . This method allows for varying substitutions that can enhance biological activity.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • Anti-Prion Study : A study published in PubMed highlighted the synthesis and evaluation of various derivatives for their effectiveness against prion diseases, emphasizing the importance of specific functional groups in enhancing bioactivity .
  • Antimicrobial Evaluation : Research published in Der Pharma Chemica demonstrated that certain analogues exhibited broad-spectrum antibacterial activity comparable to established antibiotics like bacitracin .

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